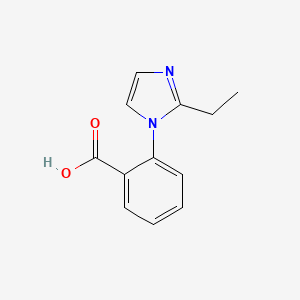

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(2-ethylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-11-13-7-8-14(11)10-6-4-3-5-9(10)12(15)16/h3-8H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXHMKFHNVYLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Arylation of 2-Ethylimidazole with Halogenated Benzoic Acids

The most direct route to 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves coupling 2-ethylimidazole with 2-halobenzoic acid derivatives under palladium catalysis. Adapted from the synthesis of 4-(1H-imidazol-1-yl)benzoic acid, this method substitutes 4-iodobenzoic acid with 2-iodobenzoic acid and employs 2-ethylimidazole as the nucleophile.

Reaction Conditions :

-

Catalyst: (0.75 mol%)

-

Base: KOH (2.0 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 110°C

-

Duration: 10 hours

The reaction proceeds via a Buchwald-Hartwig amination mechanism, forming the C–N bond between the imidazole nitrogen and the aromatic ring. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 70:30) yields the product in 93%.

Table 1: Optimization of Palladium-Catalyzed Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.75 mol% | Maximizes efficiency |

| Solvent | DMSO | Enhances solubility |

| Temperature | 110°C | Accelerates kinetics |

| Base | KOH | Facilitates deprotonation |

Microwave-Assisted Solid-State Synthesis

Solvent-Free Coupling Using Microwave Irradiation

Building on the synthesis of N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide, this approach eliminates solvents by mixing 2-ethylimidazole and 2-iodobenzoic acid in equimolar ratios under microwave irradiation.

Procedure :

-

Reactants: 2-ethylimidazole, 2-iodobenzoic acid (1:1 molar ratio)

-

Equipment: Microwave reactor (700 W, 2450 MHz)

-

Conditions: Silica bath, 10 minutes at 140°C

-

Purification: Alumina chromatography with ethyl acetate

This method reduces reaction time from hours to minutes, though yields are slightly lower (85–88%) due to side reactions.

Cyclocondensation for Imidazole Ring Formation

Debus-Radziszewski Reaction with 2-Aminobenzoic Acid

The imidazole ring can be constructed in situ using 2-aminobenzoic acid, 2-ethylglyoxal, and ammonium acetate. Adapted from benzimidazole syntheses, this one-pot method proceeds via intermediate Schiff base formation.

Reaction Pathway :

-

Condensation:

-

Cyclization:

-

Oxidation: Air oxidation to aromatize the ring

Conditions :

Nucleophilic Aromatic Substitution (NAS)

Displacement of Nitro Groups

While less common, NAS offers an alternative route using 2-nitrobenzoic acid and 2-ethylimidazole under high-temperature conditions.

Challenges :

-

Nitro group activation requires electron-withdrawing substituents.

-

Elevated temperatures (150–160°C) in DMF for 24 hours yield 65–70% product.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction of the benzoic acid group can yield benzyl alcohol derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Benzyl alcohol derivatives.

Substitution: Various alkyl or aryl imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Research indicates that derivatives of imidazole compounds, including 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid, exhibit significant antifungal properties. These compounds act primarily as inhibitors of the fungal enzyme sterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. A study reported that modifications to imidazole derivatives enhanced their potency against Candida albicans and Aspergillus fumigatus .

Neurodegenerative Disease Treatment

Imidazole compounds have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease. These compounds can inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s . The structural similarities between various imidazoles suggest that this compound may share similar therapeutic potentials.

Structural and Crystallographic Studies

The crystal structure of this compound has been analyzed using techniques such as Hirshfeld surface analysis. This analysis reveals important interactions, such as hydrogen bonding and π–π stacking, which are critical for understanding the compound's stability and reactivity .

Table 1: Summary of Crystal Structure Analysis

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | O—HN and C—HO interactions |

| π–π Interactions | Observed between aromatic rings |

| Stability Factors | Influenced by molecular interactions |

Synthesis and Derivative Development

The synthesis of this compound typically involves reactions between benzimidazole derivatives and benzoic acid derivatives under controlled conditions. Variations in substituents on the benzene ring can lead to derivatives with enhanced biological activity or improved solubility .

Table 2: Synthetic Pathways for Derivatives

| Reaction Step | Reagents Used | Conditions |

|---|---|---|

| Acylation | Benzimidazole + Acyl Chloride | Reflux in DMF |

| Hydrolysis | Benzonitrile + KOH | Reflux in water |

| Crystallization | Acidification post-hydrolysis | Slow evaporation |

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several imidazole derivatives against C. albicans and A. fumigatus. The results indicated that specific modifications to the imidazole ring significantly increased inhibitory potency, with some compounds approaching the efficacy of established antifungals like posaconazole .

Case Study 2: Neuroprotective Properties

In preclinical studies, imidazole derivatives were shown to reduce amyloid-beta peptide levels in neuronal cell cultures. This suggests a potential pathway for developing treatments for Alzheimer's disease using compounds similar to this compound .

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Comparison with Other Derivatives

- 2-(2-Methyl-1H-imidazol-1-yl)benzoic Acid : Synthesized via similar condensation routes but with methyl-substituted aldehydes, achieving higher yields due to reduced steric effects .

- Benzimidazole-Amino Acid Conjugates: Require multi-step protocols, including coupling reactions with amino acid esters, as seen in (e.g., 76% yield for 3a).

Pharmacological Potential

- PD-1/PD-L1 Inhibition: Imidazole-containing benzoic acids have been explored as small-molecule inhibitors in immunotherapy, though activity depends on substituent positioning .

Biological Activity

The compound 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antileishmanial properties, antiproliferative effects against cancer cell lines, and potential mechanisms of action.

Antileishmanial Activity

Recent studies have shown that derivatives of imidazole compounds exhibit promising antileishmanial activity. Specifically, research involving similar structures indicates that modifications can enhance their efficacy against Leishmania species. For example, compounds with catecholic and pyrogallolic structures demonstrated significant in vitro activity against L. (V.) braziliensis and L. (L.) mexicana, with lethal concentrations (LC50) as low as 1 µM .

Table 1: Antileishmanial Activity of Related Compounds

| Compound Name | LC50 (µM) | Target Species |

|---|---|---|

| 2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4-dihydroxybenzoate | 13 | L. (V.) braziliensis |

| 2-{[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]sulfanyl}ethyl 3,4,5-trihydroxybenzoate | 4 | L. (L.) mexicana |

These findings suggest that structural modifications enhance the amphiphilic character of the compounds, allowing for better interaction with leishmanial proteins.

Antiproliferative Activity

The antiproliferative effects of This compound have also been explored in various cancer cell lines. A related study indicated that certain benzimidazole derivatives showed significant activity against cancer cell lines such as MCF-7 and HCT116, with IC50 values ranging from 1.2 to 5.3 µM .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzimidazole Derivative A | 3.7 | HCT116 |

| Benzimidazole Derivative B | 1.2 | MCF-7 |

| Benzimidazole Derivative C | 5.3 | HEK 293 |

These results indicate a potential for developing new anticancer therapies based on imidazole derivatives.

The mechanisms underlying the biological activities of This compound are not fully elucidated but may involve several pathways:

- Covalent Modifications : The electrophilic nature of certain derivatives allows them to form covalent bonds with target proteins, potentially altering their function.

- Inhibition of Enzymatic Activity : Some studies suggest that imidazole derivatives may inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .

- Increased Cellular Uptake : The amphiphilic nature of modified compounds may facilitate their uptake into cells, enhancing their biological effects.

Study on Antileishmanial Activity

A study conducted by researchers synthesized various imidazole derivatives and tested their efficacy against Leishmania strains. The most active compounds were identified based on their LC50 values, leading to further investigation into their structure-activity relationships.

Study on Anticancer Properties

Another significant study evaluated the antiproliferative effects of imidazole derivatives on multiple cancer cell lines. The results indicated that specific modifications to the imidazole ring could substantially enhance anticancer activity.

Q & A

Basic: What are the most efficient synthetic routes for 2-(2-ethyl-1H-imidazol-1-yl)benzoic acid?

Methodological Answer:

A practical approach involves nucleophilic substitution between 2-chloro-benzoic acid derivatives and 2-ethylimidazole under basic conditions. For example, potassium carbonate (K₂CO₃) in DMF at 80–100°C facilitates the coupling reaction, with yields optimized by controlling stoichiometry (2:1 imidazole:halide) and reaction time (12–24 hrs). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Alternative solvent-free Friedel-Crafts acylation methods using Eaton’s reagent (P₂O₅/MeSO₃H) can enhance regioselectivity and reduce side products .

Advanced: How can reaction conditions be optimized to minimize by-products in imidazole-benzoic acid coupling?

Methodological Answer:

By employing microwave-assisted synthesis , reaction times can be reduced (e.g., 30–60 mins at 120°C) while improving yields (85–95%). Solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) minimize hydrolysis side reactions. Kinetic monitoring via TLC (silica gel, UV detection) or in-situ FTIR helps identify intermediate stages. Adjusting pH (6–8) during workup prevents protonation of the imidazole ring, which can lead to unwanted salt formation .

Basic: What techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography (using SHELX software for refinement) resolves the 3D configuration, particularly the orientation of the ethyl group relative to the imidazole ring .

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry: the ethyl group’s protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm), while imidazole protons resonate at δ 7.0–7.5 ppm.

- FTIR identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .

Advanced: How can contradictory crystallographic data (e.g., bond length disparities) be resolved?

Methodological Answer:

Discrepancies in bond lengths (e.g., C-N in imidazole vs. benzoic acid) arise from torsional strain or hydrogen bonding. Use Hirshfeld surface analysis to map intermolecular interactions. Refinement in SHELXL with high-resolution data (R-factor < 5%) and TWINABS for twinned crystals improves accuracy. Cross-validate with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .

Basic: What biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., B. cereus) and Gram-negative (e.g., E. coli) strains, with MIC determination via broth microdilution .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.

- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Advanced: How to design structure-activity relationship (SAR) studies for imidazole-benzoic acid derivatives?

Methodological Answer:

- Core modifications : Synthesize analogs with substituents (e.g., halides, methyl, methoxy) at the benzoic acid para position.

- Bioisosteric replacement : Replace the ethyl group with cyclopropyl or vinyl to assess steric/electronic effects.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or COX-2. Validate via IC₅₀ comparisons .

Basic: How to address inconsistencies in HPLC purity data?

Methodological Answer:

- Column selection : Use C18 columns with ion-pairing agents (e.g., 0.1% TFA) to improve peak resolution.

- Calibration standards : Prepare internal standards (e.g., 4-nitro-imidazole derivatives) for retention time alignment.

- Method validation : Assess intraday/interday precision (RSD < 2%) and LOD/LOQ via linearity curves (R² > 0.99) .

Advanced: What strategies mitigate impurities in large-scale synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.

- Crystallization engineering : Use anti-solvent (e.g., water) addition under controlled cooling rates to isolate the product from by-products like desethyl impurities .

Basic: How to interpret conflicting spectroscopic data (e.g., NMR vs. IR)?

Methodological Answer:

- Cross-validation : Compare with NIST reference spectra for imidazole derivatives (e.g., 1H-benzimidazol-2-amine) to identify anomalous peaks.

- Deuterium exchange : Confirm acidic protons (e.g., COOH) by D₂O shake tests in NMR.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

Advanced: How to refine crystal structures with low-resolution data?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.